3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide
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Overview
Description
3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO3S It is a sulfonamide derivative, characterized by the presence of a chloro group, a methoxymethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-(methoxymethyl)benzene.
Sulfonation: The benzene derivative undergoes sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then treated with ammonia (NH3) to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the sulfonation and amination reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) can be used for oxidation.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative.
Scientific Research Applications
3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.
3-Chloro-5-(methyl)benzene-1-sulfonamide: Similar structure but lacks the methoxymethyl group.
5-(Methoxymethyl)benzene-1-sulfonamide: Similar structure but lacks the chloro group.
Uniqueness
This compound is unique due to the presence of both the chloro and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-chloro-5-(methoxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWOYGSYZEMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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